[1-(4-Butylphenyl)ethyl]amine [1-(4-Butylphenyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.: 91552-69-1
VCID: VC6366876
InChI: InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3
SMILES: CCCCC1=CC=C(C=C1)C(C)N
Molecular Formula: C12H19N
Molecular Weight: 177.291

[1-(4-Butylphenyl)ethyl]amine

CAS No.: 91552-69-1

Cat. No.: VC6366876

Molecular Formula: C12H19N

Molecular Weight: 177.291

* For research use only. Not for human or veterinary use.

[1-(4-Butylphenyl)ethyl]amine - 91552-69-1

Specification

CAS No. 91552-69-1
Molecular Formula C12H19N
Molecular Weight 177.291
IUPAC Name 1-(4-butylphenyl)ethanamine
Standard InChI InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3
Standard InChI Key RBWVBFNOIKOLSE-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)C(C)N

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is 1-(4-butylphenyl)ethan-1-amine, with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . The structure comprises a chiral center at the ethylamine carbon, allowing for (R)- and (S)-enantiomers. The stereochemistry is critical in pharmaceutical applications, as enantiomers often exhibit distinct biological activities .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number511256-38-5
SMILES NotationCC@HN
InChI KeyHZUDLUBTTHIVTP-SECBINFHSA-N
Molecular Weight177.29 g/mol

The para-n-butyl group contributes to the compound’s lipophilicity, influencing its solubility and reactivity. The amine group enables participation in condensation, alkylation, and coordination reactions .

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prominent synthesis route involves palladium-catalyzed cross-coupling of o-iodoaniline with aziridines. This method, adapted from Zhang et al. (2024), employs Pd(OAc)₂ and PPh₃ as catalysts in a toluene/1,4-dioxane solvent system at 90–150°C . The reaction proceeds via carbon elimination to yield ethylamine derivatives, with yields optimized using cesium carbonate (Cs₂CO₃) as a base .

Table 2: Representative Reaction Conditions

ParameterValueSource
CatalystPd(OAc)₂ (10 mol%)
LigandPPh₃ (25 mol%)
SolventToluene/1,4-dioxane (1:1 v/v)
Temperature90°C → 150°C (gradient)
Yield60–75%

Reductive Amination of 1-(4-Butylphenyl)ethanone

An alternative approach involves reductive amination of 1-(4-butylphenyl)ethan-1-one (CAS 37920-25-5), a ketone precursor with documented physicochemical properties . Hydrogenation under high-pressure H₂ in the presence of Raney nickel or platinum oxide converts the ketone to the corresponding amine. This method offers scalability but requires careful control of stereochemistry .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Property1-(4-Butylphenyl)ethanone [1-(4-Butylphenyl)ethyl]amine (Est.)
Boiling Point101–102°C (1.5 mmHg)>200°C (760 mmHg)
Density0.957 g/mL0.98–1.02 g/mL
Refractive Index1.517–1.5221.520–1.530
SolubilityChloroform, Ethyl AcetateEthanol, Diethyl Ether

Spectroscopic Data

  • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.4 ppm), ethylamine CH (δ 3.1–3.3 ppm), and n-butyl chain (δ 0.8–1.6 ppm) .

  • IR (KBr): N-H stretch (~3350 cm⁻¹), C-N stretch (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to indole and indoline derivatives, which are prevalent in serotonin receptor modulators . For example, coupling with bicyclo[2.2.1]heptene derivatives yields tricyclic scaffolds with reported antipsychotic activity .

Ligand Design

The amine’s lone pair facilitates coordination to transition metals (e.g., Pd, Cu), making it valuable in catalytic systems. Recent studies highlight its use in asymmetric hydrogenation reactions .

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